molecular formula C27H27NO5 B12304443 Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid

Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid

Cat. No.: B12304443
M. Wt: 445.5 g/mol
InChI Key: VRJCDQNABPQSDI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature and yields the desired Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high efficiency and consistency in the production of the compound .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions or interactions .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-(S)-3-amino-3-(3-methoxyphenyl)propionic acid
  • Fmoc-(S)-2-amino-4-(3-methoxyphenyl)butanoic acid

Uniqueness

Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid is unique due to its specific structure, which includes a pentanoic acid backbone and a methoxyphenyl group. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it particularly useful in certain peptide synthesis applications .

Properties

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(3-methoxyphenyl)pentanoic acid

InChI

InChI=1S/C27H27NO5/c1-32-19-10-6-8-18(16-19)9-7-15-25(26(29)30)28-27(31)33-17-24-22-13-4-2-11-20(22)21-12-3-5-14-23(21)24/h2-6,8,10-14,16,24-25H,7,9,15,17H2,1H3,(H,28,31)(H,29,30)

InChI Key

VRJCDQNABPQSDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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